

Application Notes for ML218 in Whole-Cell Patch Clamp Experiments

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Compound of Interest

Compound Name: ML218

Cat. No.: B609127

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Introduction

ML218 is a novel small molecule that acts as a selective inhibitor of T-type calcium channels.[1] These channels are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, pacemaking activity in the heart, and hormone secretion. Their dysfunction has been implicated in neurological and cardiovascular disorders such as epilepsy, neuropathic pain, and Parkinson's disease.[1]

Whole-cell patch clamp is a high-fidelity electrophysiological technique used to record the ionic currents across the entire cell membrane.[3][4] This method allows for the precise measurement of ion channel activity and the characterization of pharmacological agents that modulate these channels. The use of **ML218** in whole-cell patch clamp experiments enables researchers to investigate the functional role of T-type calcium channels in specific cell types and to assess the compound's therapeutic potential.

Mechanism of Action

ML218 selectively blocks the flow of calcium ions through T-type calcium channels.[1][2] It exhibits high potency for the three subtypes of T-type channels: Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3.[1] Studies have shown that **ML218** can reversibly block T-type calcium currents in various neuronal preparations.[2][5] Importantly, **ML218** has been demonstrated to be highly selective for T-type calcium channels over other voltage-gated ion channels, such as sodium and potassium channels, at working concentrations.[2][5]

Quantitative Data Summary

The following table summarizes the reported potency of **ML218** on different T-type calcium channel subtypes as determined by patch clamp electrophysiology.

Channel Subtype	IC50 (nM)	Assay Type
Ca(v)3.2	310	Patch Clamp Electrophysiology
Ca(v)3.3	270	Patch Clamp Electrophysiology

Data sourced from:[\[1\]](#)[\[2\]](#)

Experimental Protocols

1. Cell Preparation

A variety of cell types endogenously expressing or heterologously overexpressing T-type calcium channels can be used. Common examples include dorsal root ganglion (DRG) neurons, subthalamic nucleus (STN) neurons, or cell lines like HEK293 cells transfected with specific Ca(v)3 subtypes.[\[1\]](#)[\[5\]](#)

2. Solutions

- **External Solution (aCSF):** The composition of the artificial cerebrospinal fluid (aCSF) is crucial for maintaining cell health and isolating T-type calcium currents. A typical aCSF solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgCl₂, and 10 D-glucose. The solution should be continuously bubbled with 95% O₂ and 5% CO₂.[\[6\]](#) To isolate calcium currents, it is common to block sodium and potassium channels by adding tetrodotoxin (TTX, ~1 µM) and tetraethylammonium (TEA, ~20 mM), respectively.[\[2\]](#)[\[5\]](#)
- **Internal Solution:** The internal solution fills the patch pipette and dialyzes the cell's interior. For recording calcium currents, a Cesium-based internal solution is often used to block potassium channels from the inside. A typical internal solution may contain (in mM): 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, and 5 TEA-Cl.[\[7\]](#) The pH should be adjusted to 7.2-7.3 and the osmolarity to ~280-285 mOsm.[\[7\]](#)

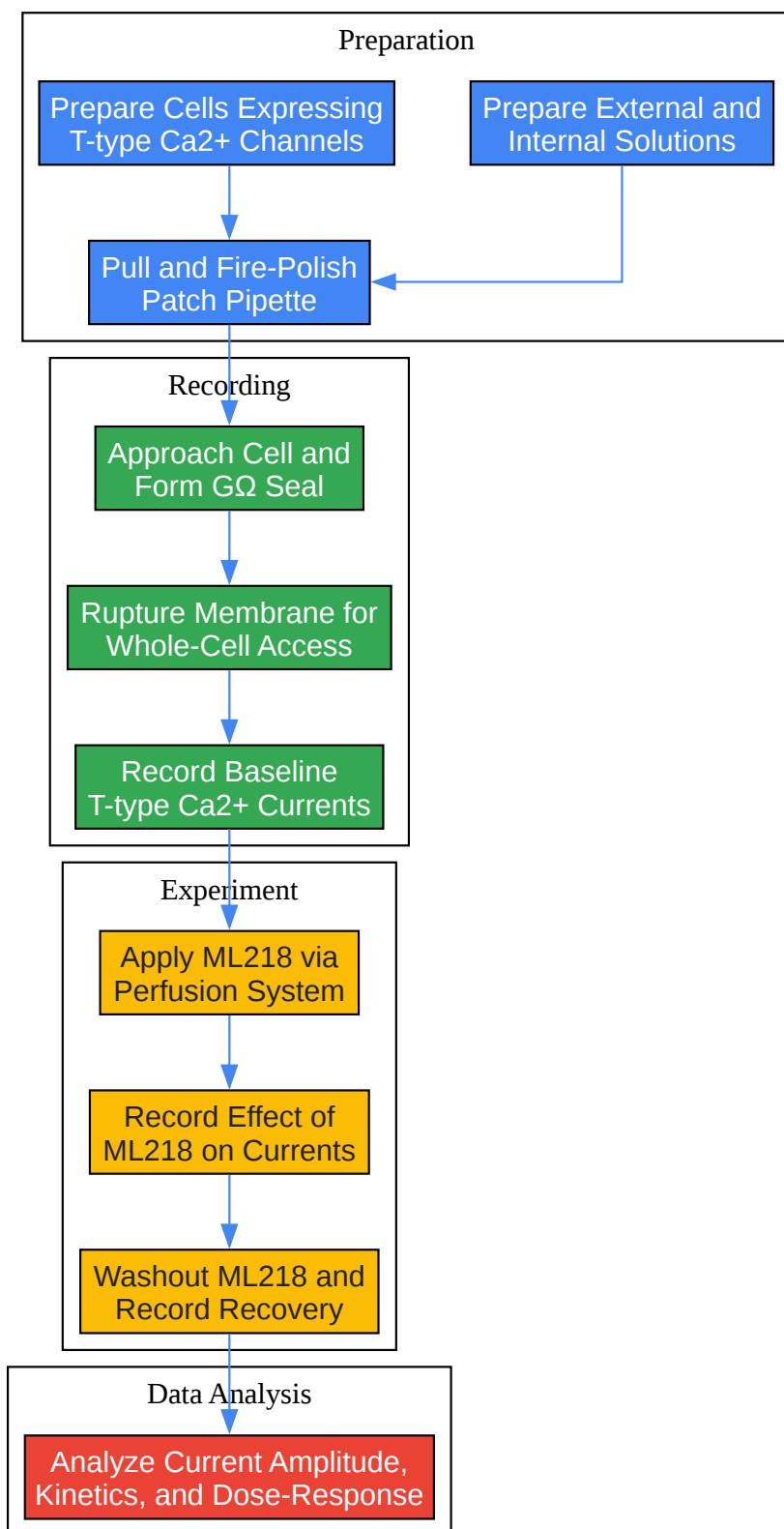
3. Whole-Cell Patch Clamp Recording

- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with the internal solution.[8]
- Establishing Whole-Cell Configuration:
 - Approach a selected cell with the patch pipette while applying positive pressure.[8]
 - Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (G Ω) seal.[8]
 - Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[3][4]
- Voltage-Clamp Protocol:
 - Hold the cell at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the T-type calcium channels are in a closed, available state.[2][5]
 - Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.[2][5]
 - Record the resulting inward calcium currents.

4. Application of **ML218**

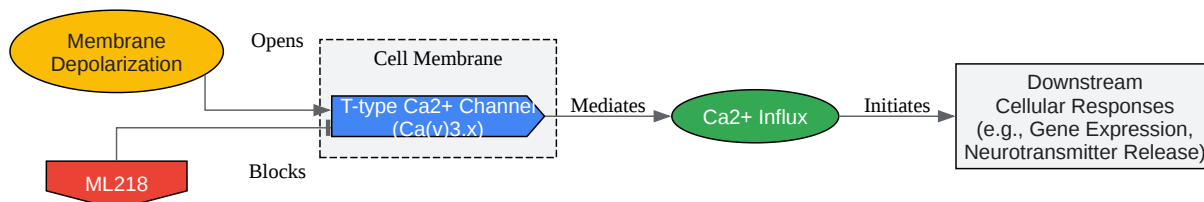
ML218 is typically dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentration in the external solution. The compound is applied to the cells via a perfusion system. It is important to record a stable baseline current before applying **ML218** and to allow for a sufficient wash-out period to check for the reversibility of the effect.[5]

Visualizations



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Caption: Experimental workflow for using **ML218** in whole-cell patch clamp experiments.



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Caption: Simplified signaling pathway showing the action of **ML218** on T-type calcium channels.

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